2-Phenoxy-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one
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Overview
Description
2-Phenoxy-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one is a complex organic compound that features a combination of phenoxy, pyrrolidinyl, pyridazinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined to form the final product. Key steps include:
Formation of the Pyridazinyl Intermediate: This involves the reaction of hydrazine or aryl hydrazines with ketones or esters to form pyridazinone derivatives.
Formation of the Piperazinyl Intermediate: This step involves the functionalization of preformed piperazine rings.
Coupling Reactions: The pyridazinyl and piperazinyl intermediates are then coupled with phenoxy and pyrrolidinyl groups under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and pyridazinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Phenoxy-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets in the body. The compound binds to certain receptors or enzymes, modulating their activity and leading to various pharmacological effects . The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridazinone Derivatives: Compounds like pyridazin-3(2H)-one and its substituted analogs.
Piperazine Derivatives: Compounds such as 1-(2-pyrimidyl)piperazine.
Uniqueness
2-Phenoxy-1-{4-[6-(pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one is unique due to its combination of multiple functional groups, which confer distinct biological and chemical properties. This makes it a valuable compound for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C21H27N5O2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-phenoxy-1-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H27N5O2/c1-17(28-18-7-3-2-4-8-18)21(27)26-15-13-25(14-16-26)20-10-9-19(22-23-20)24-11-5-6-12-24/h2-4,7-10,17H,5-6,11-16H2,1H3 |
InChI Key |
PQXKXJXUEGLQBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCC3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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